

Unraveling the Intricacies of Kefiran: A Deep Dive into its Chemical Architecture

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Compound Name: Kefiran

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed elucidation of the chemical structure and composition of **kefiran**, the bioactive exopolysaccharide derived from kefir grains. Through a systematic review of established analytical techniques, this document offers an in-depth understanding of **kefiran**'s molecular architecture, catering to the needs of researchers in the fields of biochemistry, pharmacology, and materials science.

Executive Summary

Kefiran, a water-soluble glucogalactan, is the primary polysaccharide component of the kefir grain matrix, produced by a symbiotic consortium of bacteria and yeasts.[1][2] Its unique structural features, including a complex arrangement of monosaccharides and glycosidic bonds, are believed to be responsible for its diverse biological activities, such as immunomodulatory, antimicrobial, and anti-inflammatory properties.[3][4] This guide synthesizes the current scientific knowledge on **kefiran**'s chemical makeup, presenting quantitative data in a structured format, detailing the experimental protocols for its characterization, and providing visual representations of its structure and the analytical workflow.

Chemical Composition of Kefiran

Kefiran is a heteropolysaccharide primarily composed of D-glucose and D-galactose monosaccharides.^[5] While often reported to be in approximately equimolar amounts, the precise ratio can vary depending on the origin of the kefir grains, the fermentation conditions, and the extraction methods employed.^{[1][3]}

Monosaccharide Composition

The monosaccharide composition of **kefiran** is a critical determinant of its physicochemical and biological properties. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the constituent monosaccharides after acid hydrolysis of the polysaccharide.

| Study Reference | Glucose Ratio | Galactose Ratio | Other Monosaccharides Detected |
|-----------------------|---------------|-----------------|------------------------------------|
| Micheli et al. (1999) | ~1 | ~1 | Not specified |
| Pop et al. | 0.94 | 1.1 | Not specified |
| Zajsek et al. | 1 | 0.7 | Not specified |
| Koçak et al. (2021) | Variable | Variable | Sucrose, Arabinose, Xylose, Ribose |
| Ariceta et al. (2021) | 1 | 0.4 | Not specified |

Molecular Weight

The molecular weight of **kefiran** is not a single value but rather a range, reflecting its polydisperse nature. The reported molecular weight can vary significantly, from several kilodaltons (kDa) to thousands of kDa, influenced by factors such as the microbial strains in the kefir grains and the extraction and purification procedures.^{[1][4]}

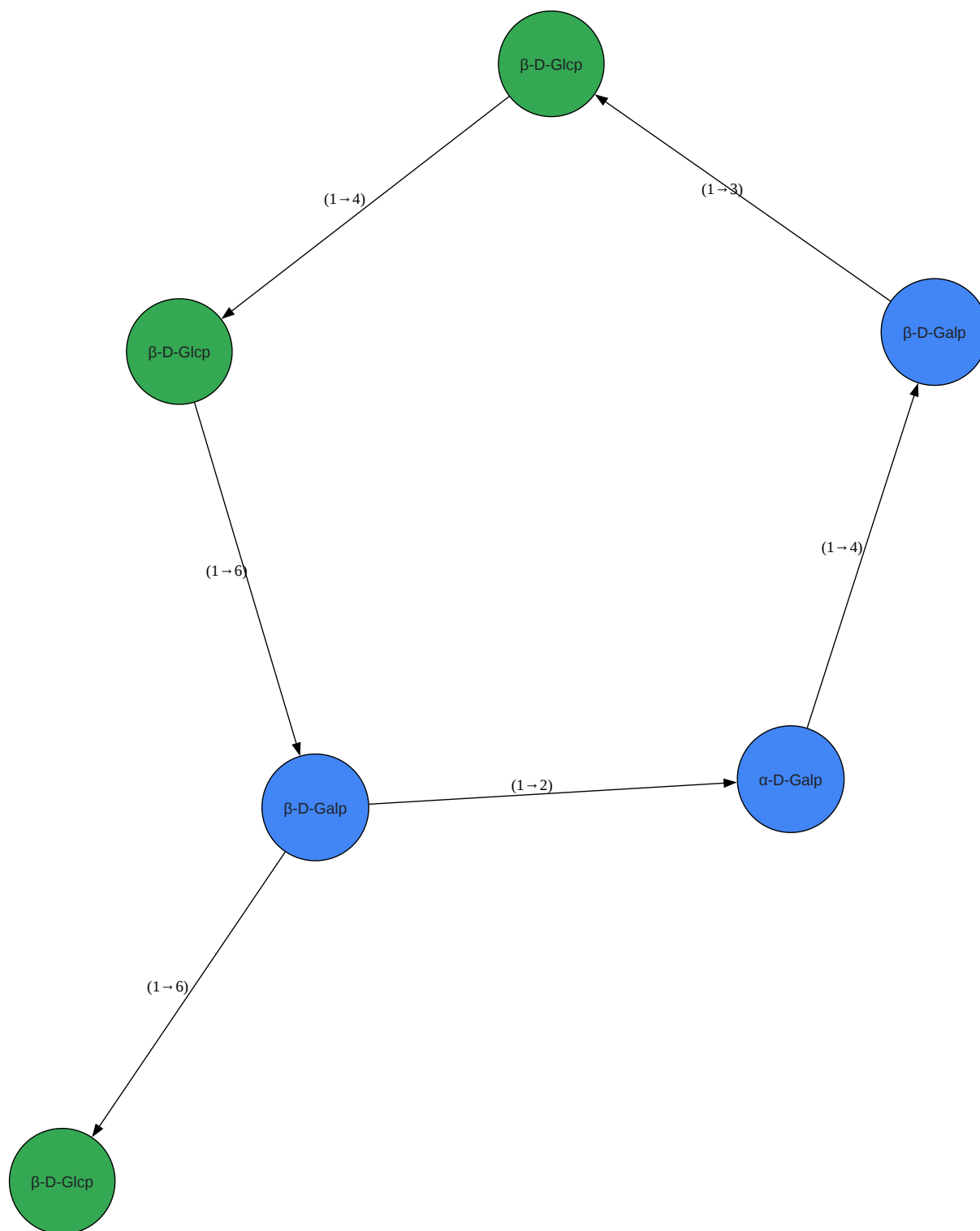
| Study Reference | Molecular Weight (Da) |
|-----------------------|--|
| Micheli et al. (1999) | $\sim 1 \times 10^3$ (subunit) |
| Maeda et al. (2004) | 7.6×10^5 |
| Pop et al. | 2.4×10^6 to 1.5×10^7 |
| Ariceta et al. (2022) | $\sim 4 \times 10^5$ to $\sim 3 \times 10^6$ |
| Mukai et al. (1990) | 1.0×10^6 |

Structural Elucidation of the Kefiran Repeating Unit

The currently accepted structure of **kefiran** consists of a repeating hexasaccharide or heptasaccharide unit.^{[6][7]} This intricate structure features a backbone of glucose and galactose residues connected by various glycosidic linkages, with branching points that contribute to its three-dimensional conformation.

Proposed Repeating Unit Structure

The proposed repeating unit of **kefiran** is a branched structure. The backbone is composed of (1 → 6)-linked Glc, (1 → 3)-linked Gal, (1 → 4)-linked Gal, (1 → 4)-linked Glc, and (1 → 2, 6)-linked Gal residues. A branch is attached to the O-2 position of a galactose residue, and glucose residues are situated at the non-reducing ends of the structure.^{[3][6]} Both α and β -glycosidic linkages are present.^[1]



Proposed repeating unit of kefiran.

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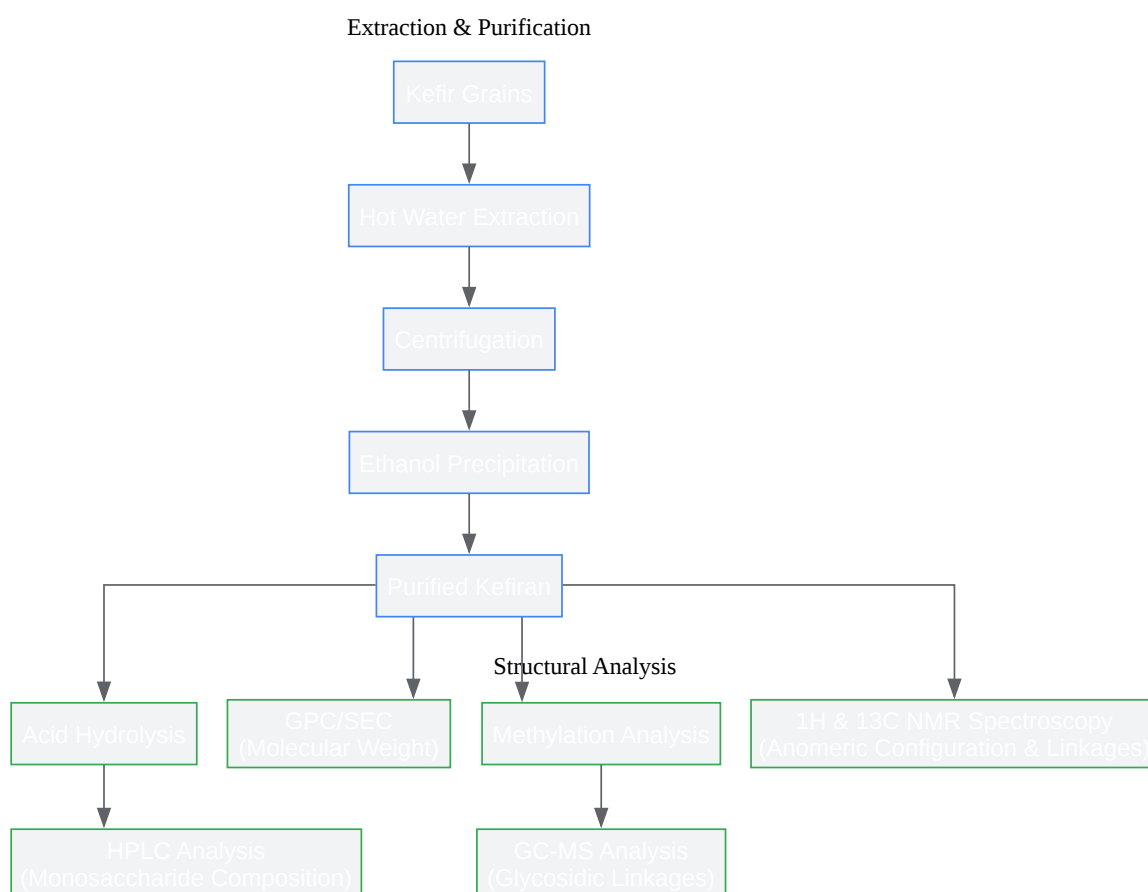
Caption: Proposed repeating unit of **kefiran**.

Experimental Protocols for Kefiran Characterization

The elucidation of **kefiran**'s structure relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Workflow for Structural Elucidation

The overall process for determining the chemical structure of **kefiran** involves several sequential steps, from isolation to detailed structural analysis.



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Caption: Workflow for the structural elucidation of **kefir**.

Monosaccharide Composition Analysis via HPLC

Objective: To identify and quantify the monosaccharide components of **kefiran**.

Protocol:

- Hydrolysis: A sample of purified **kefiran** (e.g., 5 mg) is hydrolyzed with trifluoroacetic acid (TFA) (e.g., 2 M) at a high temperature (e.g., 121°C) for a specific duration (e.g., 2 hours) to break the glycosidic bonds and release the individual monosaccharides.[8]
- Derivatization (Optional but common): The hydrolyzed monosaccharides are often derivatized, for instance, with 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance their detection by UV or fluorescence detectors.
- HPLC Analysis: The hydrolyzed (and derivatized) sample is injected into an HPLC system.
 - Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
 - Mobile Phase: A gradient of two solvents is commonly employed. For example, Solvent A could be a phosphate buffer, and Solvent B could be acetonitrile. The gradient is programmed to separate the different monosaccharides.
 - Detector: A UV detector set at a specific wavelength (e.g., 245 nm for PMP derivatives) or a Refractive Index (RI) detector is used for detection.[8]
 - Quantification: The concentration of each monosaccharide is determined by comparing the peak areas in the sample chromatogram to those of known standards.

Molecular Weight Determination by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)

Objective: To determine the average molecular weight and polydispersity of **kefiran**.

Protocol:

- Sample Preparation: A solution of purified **kefiran** is prepared in the mobile phase at a known concentration.
- GPC/SEC Analysis: The sample solution is injected into a GPC/SEC system.

- Column: A set of columns with different pore sizes (e.g., Ultrahydrogel columns) is used to separate the polysaccharide molecules based on their hydrodynamic volume.
- Mobile Phase: An aqueous buffer, such as a sodium nitrate solution containing sodium azide, is commonly used to prevent microbial growth and secondary interactions.
- Detector: A combination of detectors is often employed, including a Refractive Index (RI) detector, a Multi-Angle Laser Light Scattering (MALLS) detector, and a viscometer. The MALLS detector is crucial for determining the absolute molecular weight without the need for column calibration with polysaccharide standards.^{[7][9]}
- Data Analysis: The data from the detectors are analyzed using specialized software to calculate the weight-average molecular weight (M_w), number-average molecular weight (M_n), and the polydispersity index (M_w/M_n).

Glycosidic Linkage Analysis by Methylation Analysis and GC-MS

Objective: To determine the positions of the glycosidic linkages between the monosaccharide residues.

Protocol:

- Methylation: The free hydroxyl groups of the **kefiran** polysaccharide are fully methylated using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride in DMSO).
- Hydrolysis: The methylated polysaccharide is then hydrolyzed with an acid (e.g., TFA) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.
- Reduction: The aldehyde groups of the partially methylated monosaccharides are reduced to hydroxyl groups using a reducing agent like sodium borohydride.
- Acetylation: The newly formed hydroxyl groups and the original hydroxyl groups that were involved in glycosidic linkages are acetylated using an acetylating agent like acetic anhydride. This results in a mixture of partially methylated alditol acetates (PMAAs).

- GC-MS Analysis: The PMAA mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
 - GC Separation: The different PMAAs are separated based on their volatility and interaction with the GC column.
 - MS Identification: The mass spectrometer fragments each separated PMAA in a characteristic way. The fragmentation pattern allows for the identification of the original positions of the glycosidic linkages.^[7]^[10]

Anomeric Configuration and Linkage Confirmation by NMR Spectroscopy

Objective: To determine the anomeric configuration (α or β) of the glycosidic linkages and to confirm the overall structure.

Protocol:

- Sample Preparation: A solution of purified **kefiran** is prepared in deuterium oxide (D_2O).
- NMR Spectroscopy: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.
 - 1H NMR: Provides information about the anomeric protons, which resonate in a characteristic region of the spectrum. The coupling constants (J-values) of the anomeric protons can help determine the anomeric configuration (α or β).^[9]^[11]
 - ^{13}C NMR: Provides information about the carbon atoms in the polysaccharide, including the anomeric carbons, which also have characteristic chemical shifts.
 - 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for establishing the connectivity between the monosaccharide residues. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between protons and carbons across the glycosidic bond, thus confirming the linkage positions.^[9]

Conclusion

The chemical structure of **kefiran** is a complex and fascinating area of study. Its heteropolysaccharide nature, with a backbone of glucose and galactose and a specific branched repeating unit, underpins its significant biological activities. The application of advanced analytical techniques such as HPLC, GPC/SEC, GC-MS, and NMR spectroscopy has been instrumental in piecing together this intricate molecular puzzle. A thorough understanding of its structure and composition, as outlined in this guide, is paramount for the targeted development of novel therapeutic agents and functional food ingredients. Further research into the structure-function relationship of **kefiran** will undoubtedly unlock its full potential in various scientific and industrial applications.

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